molecular formula C15H21NO2 B5754631 N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide

N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide

Cat. No.: B5754631
M. Wt: 247.33 g/mol
InChI Key: MRAXHQDZKAQYGG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with a carboxamide group

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h7-12H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAXHQDZKAQYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide typically involves the reaction of 4-methoxyaniline with 4-methylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-4-methylcyclohexane-1-carboxamide.

    Reduction: Formation of N-(4-methoxyphenyl)-4-methylcyclohexanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in the target protein, while the carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a cyclohexane ring and a carboxamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

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